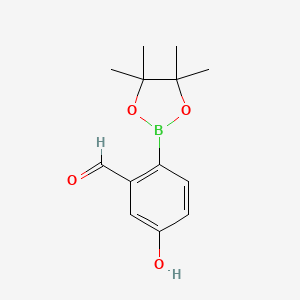
5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
“5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. It appears as a colorless to yellow liquid or semi-solid .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis
The molecular formula of this compound is C13H17BO4 . The InChI code is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 341.3±25.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Boric Acid Ester Intermediates : Compounds including 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are synthesized as boric acid ester intermediates with benzene rings. These compounds are achieved through a multi-step substitution reaction and analyzed using spectroscopy and mass spectrometry. Crystallographic and conformational analyses are conducted using X-ray diffraction and density functional theory (DFT), offering insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Catalytic Applications
- Hydroboration of Aldehydes and Imines : This compound is utilized in catalytic processes, such as the hydroboration of aldehydes and imines. The boron-substituted compounds react stoichiometrically and catalytically under mild conditions, providing high yields of the corresponding amines. This showcases the utility of such compounds in organic synthesis and catalytic reactions (Koren-Selfridge et al., 2009).
Bioactivity Studies
- Antifungal and Antibacterial Activities : Derivatives of this compound have been explored for their potential bioactivity. Studies on novel cyclic diamines containing boronate esters show significant antifungal activity against Aspergillus species and moderate antibacterial activity against Bacillus cereus, highlighting the compound's potential in developing new antimicrobial agents (Irving et al., 2003).
Advanced Material Research
- Fluorescence Probe Development : The compound is also significant in the development of fluorescence probes for detecting hydrogen peroxide vapor, crucial in explosive detection. By synthesizing derivatives that react with H2O2 vapor, researchers have developed methods to detect peroxide-based explosives, indicating the compound's importance in security and surveillance applications (Fu et al., 2016).
Chemical Synthesis
- Microwave-Assisted Synthesis : Research has shown that derivatives of this compound can be synthesized using microwave-assisted methods. This technique has been utilized to create heteroaryl-linked benzimidazoles, demonstrating the compound's role in facilitating innovative and efficient synthesis methods in organic chemistry (Rheault et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the preparation of various derivatives, suggesting that this compound may also serve as a precursor in the synthesis of more complex molecules .
Mode of Action
Compounds with similar structures have been involved in reactions such as hydroboration in the presence of transition metal catalysts .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and molecular biology. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method in organic chemistry for forming carbon-carbon bonds . The nature of these interactions often involves the formation of transient complexes that enable the transfer of functional groups, thereby driving the reaction forward.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the context of the interaction. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory elements . These molecular interactions are critical for understanding the broader implications of this compound in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can influence metabolic flux and alter metabolite levels within the cell . The study of these metabolic pathways is essential for comprehending the full spectrum of this compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its localization and accumulation, thereby influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall biochemical effects, making it a critical factor in understanding its mechanism of action.
Properties
IUPAC Name |
5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKZCPHJMLNAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038827-60-9 | |
| Record name | 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038827609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2SLJ5AX8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


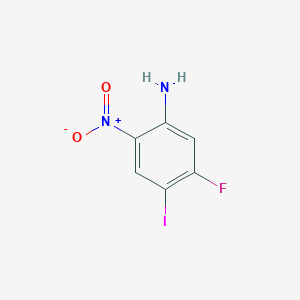

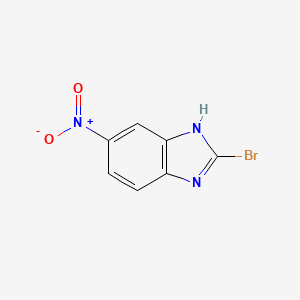
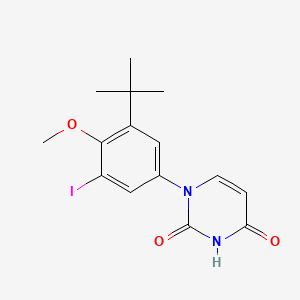
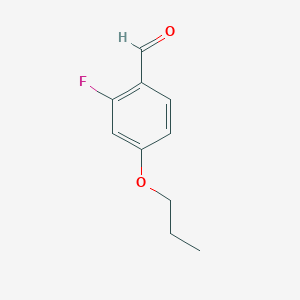
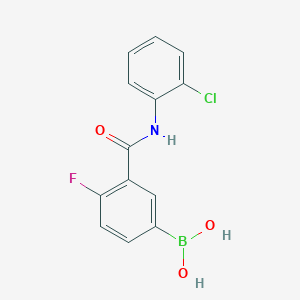
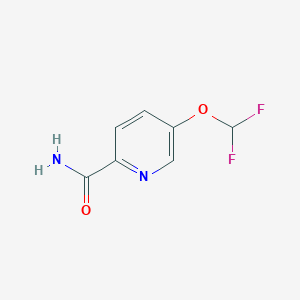
![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)

![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)
